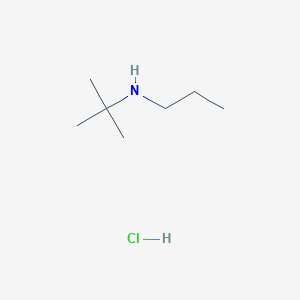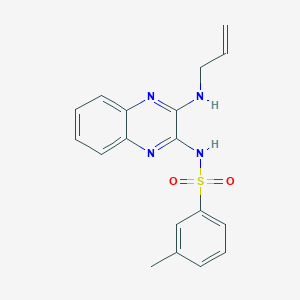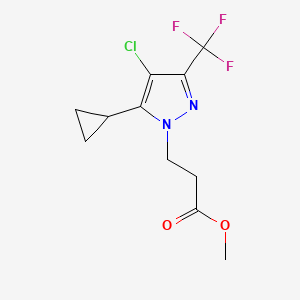
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactivity and Synthesis
Research into related chemical compounds has explored various aspects of their chemical reactivity and potential for synthesis. The study of electrophilic substitution in compounds with similar structural features to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, such as 5,6-Bis(dimethylamino)acenaphthylene, has revealed pathways to push-pull proton sponges through arylation, sulfonation, and nitration reactions (Mekh et al., 2010). These studies contribute to the understanding of how electron-donating and electron-withdrawing groups affect the reactivity of naphthalene derivatives.
Molecular Recognition and Sensing
The synthesis and characterization of molecules that act as fluorescent probes for metal ions or anions based on naphthalene derivatives, similar in some structural aspects to this compound, have been reported. For instance, a study on a 2-(N,N-Dimethylamino)naphthalene-based probe demonstrated selective fluorescence enhancement in the presence of zinc ions, enabling high-resolution imaging of zinc distribution in HeLa cells and Arabidopsis (Lee et al., 2015). Another research developed a dansyl-based optical probe for detecting singly and doubly charged anions, showcasing the potential of naphthalene derivatives in molecular sensing applications (Al-Sayah et al., 2016).
Biomedical Applications
While directly related studies on this compound are not available, research on similar compounds has shown potential biomedical applications. For example, derivatives of naphthalene have been used in the development of probes for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, illustrating the diagnostic potential of naphthalene-based compounds in neurodegenerative disorders (Shoghi-Jadid et al., 2002).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-25(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-23-21(27)22(28)24-16-9-6-10-17(13-16)26(29)30/h3-13,20H,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIJZAJANONUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5,5,7,7-tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2358790.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2358792.png)
![N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2358794.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)


![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)
![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)


![N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2358805.png)


